molecular formula C10H11NO3 B065156 (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone CAS No. 187332-12-3

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone

Cat. No. B065156
M. Wt: 193.2 g/mol
InChI Key: ZPLCXHWYPWVJDL-QMMMGPOBSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone” would depend on its specific molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with “(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone” would depend on its specific properties. For example, benzyl alcohol, a related compound, is found in a wide range of consumer products and has been studied for its potential effects on the nervous system .

Future Directions

The future directions for research on “(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone” would likely depend on its potential applications. For example, if it has pharmaceutical applications, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLCXHWYPWVJDL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472141
Record name (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone

CAS RN

187332-12-3
Record name (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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